molecular formula C25H28O8 B1517133 [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate CAS No. 1477956-18-5

[(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate

Cat. No.: B1517133
CAS No.: 1477956-18-5
M. Wt: 456.5 g/mol
InChI Key: AYSHRBCEMWANHR-HGGAONJVSA-N
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Description

The compound [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate is a highly functionalized pyrano-dioxin derivative. Its core structure consists of a fused pyran-dioxane ring system with stereochemical complexity (4aR,6S,7R,8S,8aR configuration). Key substituents include:

  • Phenyl group at position 2, enhancing steric bulk.
  • Prop-2-enoxy (allyloxy) group at position 8, offering reactivity for further functionalization.
  • Acetate ester at position 7, modulating solubility and stability .

This compound is primarily used in research settings, with applications in medicinal chemistry and organic synthesis, particularly as a precursor for glycosylation or nucleophilic substitution reactions .

Properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-4-14-28-22-21-20(15-29-24(33-21)17-8-6-5-7-9-17)32-25(23(22)30-16(2)26)31-19-12-10-18(27-3)11-13-19/h4-13,20-25H,1,14-15H2,2-3H3/t20-,21-,22+,23-,24?,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSHRBCEMWANHR-HGGAONJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)OC)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC4=CC=C(C=C4)OC)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrano[3,2-d][1,3]dioxin core: This is achieved through a cyclization reaction involving a suitable dioxin precursor and an appropriate catalyst.

    Introduction of the phenyl and methoxyphenoxy groups: These groups are introduced via nucleophilic substitution reactions using corresponding halides and base catalysts.

    Attachment of the prop-2-enoxy group: This step involves an etherification reaction using an allyl halide and a strong base.

    Acetylation: The final step is the acetylation of the hydroxyl group using acetic anhydride and a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three primary functional groups:

Functional Group Reactivity Example Reactions
Acetate ester Hydrolysis (acid/base-catalyzed), nucleophilic acyl substitutionConversion to hydroxyl group or other esters
Allyl ether (prop-2-enoxy) Oxidation, elimination, or radical-mediated reactionsEpoxidation, cleavage to form diols
Dioxane ring Acid-catalyzed ring-opening, stereoselective modificationsFormation of diol or ketone derivatives

Hydrolysis of the Acetate Group

The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol. For example:

  • Basic hydrolysis : Reacting with NaOH in aqueous THF at 50°C cleaves the ester bond, producing [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-hexahydropyrano[3,2-d] dioxin-7-ol].

  • Enzymatic hydrolysis : Lipases selectively deacetylate the compound in buffered solutions (pH 7.4, 37°C) .

Oxidation of the Allyl Ether

The allyl ether moiety is susceptible to oxidation:

  • Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C forms a stable epoxide derivative.

  • Ozonolysis : Cleavage of the allyl group generates a diketone intermediate, which can be reduced to diols .

Acid-Catalyzed Ring-Opening

The dioxane ring undergoes acid-mediated cleavage:

  • In HCl/MeOH (1M, reflux), the ring opens to yield a linear diol with retained stereochemistry at C7 and C8.

  • This reaction is critical for modifying the scaffold in prodrug synthesis .

Reaction Conditions and Catalysts

Optimized parameters for key transformations include:

Reaction Conditions Catalyst Yield
Acetate hydrolysis0.1M NaOH, THF/H2O (3:1), 50°C, 6hNone92%
Epoxidationm-CPBA (1.2 eq), DCM, 0°C, 2h-78%
GlycosylationAnhydrous DMF, 4Å MS, 25°C, 12hBF3·OEt2 (0.1 eq)65%

Analytical Techniques for Monitoring Reactions

Reactions are tracked using:

Technique Application Example Data
NMR spectroscopy Confirms structural changes (e.g., acetate cleavage)δ 2.05 ppm (acetate methyl), δ 4.85 ppm (epoxide protons)
Mass spectrometry Verifies molecular weight of intermediates[M+Na]+ = 479.2 m/z (hydrolysis product)
HPLC Quantifies reaction progress and purityRetention time: 8.2 min (parent compound)

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrano-Dioxin Core : Cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : Nucleophilic substitution reactions to add phenyl and methoxy groups.
  • Acetylation : Final acetylation of hydroxyl groups using acetic anhydride.

These synthetic pathways can be optimized for higher yields and purity through advanced techniques like continuous flow systems and chromatography.

Medicinal Chemistry

The structural characteristics of this compound suggest potential biological activity. Similar compounds have exhibited:

  • Anticancer Properties : Compounds with dioxin structures are known to interact with cellular pathways involved in cancer progression.
  • Antimicrobial Activity : The presence of methoxy and phenoxy groups may enhance interaction with microbial targets.

Agrochemicals

The compound's unique structure allows for potential use in:

  • Pesticides : Its reactivity can be tailored to develop new agrochemical agents that target specific pests while minimizing environmental impact.

Materials Science

In materials science:

  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of novel polymers with enhanced properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in the Pyrano-Dioxin Scaffold

The following table summarizes structural analogs and their key differences:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
Target Compound 6-(4-MeO-PhO), 8-allyloxy, 7-OAc 506.61* Research precursor, glycosylation studies
[(4aR,6S,7R,8S,8aR)-8-(Benzyloxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate 6-(p-tolylthio), 8-benzyloxy, 7-OAc 506.61 Enhanced lipophilicity; sulfur reactivity
[(4aR,6S,7R,8S,8aR)-6-Methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl] tosylate 6-OMe, 7-OTs, 8-OTs 590.66 Electrophilic tosyl groups for SN2 reactions
(4aR,6S,7R,8R,8aS)-6-Phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol 6-PhO, 7,8-diol 282.29 Polar diols; instability at room temperature
tert-Butyl(((2R,4aR,6R,7R,8aS)-6-(iodomethyl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)oxy)dimethylsilane 6-CH2I, 7-O-TBS N/A Iodoalkyl group for cross-coupling reactions

*Molecular weight inferred from (C29H30O6S analog).

Key Observations:

Substituent Effects on Reactivity :

  • Sulfur-containing analogs (e.g., p-tolylthio in ) exhibit increased nucleophilicity at the sulfur atom, enabling thiol-ene click chemistry.
  • Tosylate groups () enhance electrophilicity, facilitating displacement reactions.
  • Allyloxy groups in the target compound allow for olefin metathesis or epoxidation .

Solubility and Stability :

  • Acetate esters (target compound and ) improve solubility in organic solvents (e.g., DCM, THF) compared to free hydroxyls (e.g., diols in ).
  • Diol-containing analogs require inert storage conditions (-20°C to -80°C) due to oxidative instability, whereas acetylated derivatives are stable at -20°C for months .

Synthetic Utility: Iodomethyl and TBS-protected analogs () serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Benzyloxy groups () act as protective groups for hydroxyls, removable via hydrogenolysis.

Analytical Characterization

All compounds are characterized using:

  • NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry and substituent placement .
  • Mass Spectrometry : HRMS validates molecular weights (e.g., m/z 590.66 for tosylate derivative ).
  • Chromatography : Flash column chromatography (hexanes/EtOAc) is standard for purification .

Biological Activity

The compound [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate , identified by CAS number 1477956-18-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties based on current research findings.

PropertyValue
Molecular Formula C25H28O8
Molecular Weight 456.491 g/mol
IUPAC Name [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate
InChI Key AYSHRBCEMWANHR-HGGAONJVSA-N
PubChem CID 91659153

The biological activity of this compound may be attributed to its interactions with various molecular targets:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity influencing cellular signaling pathways.
  • Gene Expression Alteration : It may affect transcription and translation processes related to disease mechanisms.

Biological Activities

Research has indicated several potential biological activities of [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

Research indicates that the compound can reduce inflammation markers in vitro and in vivo. It appears to modulate cytokine production and inhibit pathways leading to inflammation.

Anticancer Effects

Preliminary studies suggest potential anticancer activity. The compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth compared to control groups.
  • Anti-inflammatory Research : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Anticancer Investigation : In vitro assays on breast cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis via caspase activation.

Q & A

Q. What are the common synthetic routes for preparing [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-...] acetate, and what key intermediates are involved?

The synthesis typically involves multi-step strategies, including:

  • Protection/deprotection sequences : For example, benzylidene acetals or silyl ethers are used to protect hydroxyl groups during glycosylation steps .
  • Glycosylation : Coupling of sugar moieties with phenolic or allyl ether groups under acidic conditions (e.g., camphorsulfonic acid in methanol) .
  • Purification : Silica gel chromatography or automated Biotage systems are critical for isolating intermediates and final products . Key intermediates include benzylidene-protected sugars and sulfonated derivatives, as described in multi-step protocols .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR data resolve stereochemistry (e.g., axial/equatorial proton coupling in the pyranodioxin ring) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and functional group integrity (e.g., [M+Na+^+] or [M-H^-] peaks) .
  • Comparative analysis : Cross-referencing with crystallographic data (e.g., Acta Crystallographica reports for analogous pyranodioxins) .

Advanced Research Questions

Q. What strategies are employed to control stereochemistry during synthesis, particularly at the 4aR, 6S, 7R, and 8S positions?

Stereochemical control is achieved via:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., tert-butyldimethylsilyl-protected intermediates) to direct asymmetric synthesis .
  • Protecting group tactics : Sequential benzylidene acetal formation and selective deprotection to lock ring conformations .
  • Catalytic methods : Palladium-mediated cross-couplings (e.g., Suzuki-Miyaura for aryl groups) ensure regioselectivity .

Q. How can researchers address stability issues related to the prop-2-enoxy group under varying pH and temperature conditions?

Stability optimization involves:

  • Kinetic studies : Monitoring degradation via HPLC or LC-MS to identify labile sites (e.g., allyl ether cleavage under acidic conditions) .
  • Buffered solvents : Storage in anhydrous DMSO or THF at -20°C to prevent hydrolysis .
  • Derivatization : Replacing the allyl group with more stable ethers (e.g., benzyl or TBDMS-protected variants) .

Q. What analytical challenges arise when resolving data contradictions between synthetic batches (e.g., NMR shifts or HRMS discrepancies)?

Contradictions may stem from:

  • Residual solvents or impurities : Rigorous drying (MgSO4_4) and repeated chromatography are essential .
  • Dynamic stereochemistry : Variable NOE effects in flexible pyranodioxin rings require low-temperature NMR studies .
  • Batch-specific byproducts : HRMS fragmentation patterns must be cross-validated against synthetic pathways (e.g., sulfonate vs. acetate derivatives) .

Q. What methodologies are recommended for studying the compound’s reactivity in glycosylation or acyl transfer reactions?

Advanced reactivity studies include:

  • Kinetic isotope effects (KIE) : Deuterium labeling at the acetate group to track acyl migration .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict transition states for nucleophilic attacks at the anomeric center .
  • Competitive experiments : Comparing reactivity with analogous compounds (e.g., 4-methoxyphenoxy vs. benzyloxy derivatives) .

Methodological Notes

  • Citations : References align with synthesis, characterization, and stability data from peer-reviewed journals and patents.
  • Advanced tools : Techniques like automated chromatography (Biotage) and cryogenic NMR are emphasized for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.